molecular formula C5H13NO B1292000 1-Amino-3-methylbutan-2-ol CAS No. 17687-58-0

1-Amino-3-methylbutan-2-ol

Cat. No. B1292000
CAS RN: 17687-58-0
M. Wt: 103.16 g/mol
InChI Key: KYUPIHBUKDNZKE-UHFFFAOYSA-N
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Description

1-Amino-3-methylbutan-2-ol , also known as 2-Amino-3-methyl-1-butanol , is a chemical compound with the empirical formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is a chiral amino alcohol, characterized by its unique structure containing both an amino group and a hydroxyl group. The compound is a colorless liquid with a faint amine-like odor.


Synthesis Analysis

  • Resolution of Racemic Mixtures : Enantiomerically pure 1-Amino-3-methylbutan-2-ol can be obtained through chiral resolution techniques using resolving agents or enzymatic methods .

Scientific Research Applications

Synthesis of 1-Allyl-2-pyrroleimines

1-Amino-3-methylbutan-2-ol has been used in the synthesis of 1-allyl-2-pyrroleimines . Pyrroleimines are important building blocks in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals.

Total Synthesis of Benanomicin-Pradimicin Antibiotics

This compound has also been used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . These antibiotics have potent antiviral and antitumor activities, making them valuable in medical research.

Synthesis of Crown Ethers

1-Amino-3-methylbutan-2-ol has been used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are used in a variety of applications, including as phase transfer catalysts and in the synthesis of certain types of polymers.

Organic Building Blocks

This compound is considered an organic building block, meaning it can be used in the synthesis of a wide variety of other organic compounds . This makes it a versatile tool in the field of organic chemistry.

Reference for Microbially Produced Volatile Organic Compounds (MVOC)

3-Methyl-2-butanol, a compound similar to 1-Amino-3-methylbutan-2-ol, has been used as a reference for microbially produced, volatile organic compounds (MVOC) in GC-MS analyses . This suggests that 1-Amino-3-methylbutan-2-ol could potentially be used in a similar capacity.

Polar Solvent

Again, 3-Methyl-2-butanol, a compound similar to 1-Amino-3-methylbutan-2-ol, acts as a plant metabolite and polar solvent . This suggests that 1-Amino-3-methylbutan-2-ol could potentially be used as a polar solvent in various chemical reactions.

Mechanism of Action

Target of Action

It’s known that this compound is used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . This suggests that it may interact with the biochemical pathways involved in the synthesis of these antibiotics.

Mode of Action

As a chiral nucleophile, it likely participates in nucleophilic substitution reactions, where it donates an electron pair to form a new chemical bond .

Biochemical Pathways

1-Amino-3-methylbutan-2-ol is involved in the synthesis of benanomicin-pradimicin antibiotics . These antibiotics are known to inhibit bacterial RNA synthesis, suggesting that this compound may indirectly affect the biochemical pathways related to RNA synthesis and bacterial growth.

Result of Action

Its role as a chiral nucleophile in the synthesis of benanomicin-pradimicin antibiotics suggests that it may contribute to the antibacterial activity of these drugs .

properties

IUPAC Name

1-amino-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUPIHBUKDNZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625111
Record name 1-Amino-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylbutan-2-ol

CAS RN

17687-58-0
Record name 1-Amino-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-methylbutan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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